1-Methyl-1H-Imidazole-2-Carbonyl Chloride

概要

説明

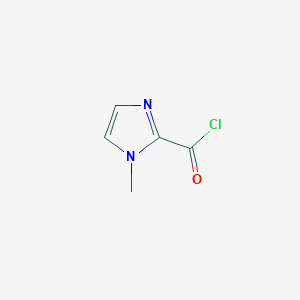

1-Methyl-1H-Imidazole-2-Carbonyl Chloride is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is particularly significant due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-Imidazole-2-Carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with phosgene or thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where 1-methylimidazole is treated with phosgene gas. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: 1-Methyl-1H-Imidazole-2-Carbonyl Chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-methyl-1H-imidazole-2-carboxylic acid.

Condensation Reactions: It can react with amines to form imidazole-based ureas and carbamates.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often employed to maintain the reactivity of the carbonyl chloride group.

Catalysts: Lewis acids like aluminum chloride can be used to enhance reaction rates.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Ureas and Carbamates: Formed by reaction with amines and carbon dioxide.

科学的研究の応用

Organic Synthesis

1-Methyl-1H-imidazole-2-carbonyl chloride serves as a crucial building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to create complex organic molecules efficiently.

Pharmaceutical Development

This compound is utilized in the development of biologically active molecules, particularly in synthesizing enzyme inhibitors and receptor modulators. Notably, derivatives of 1-methyl-1H-imidazole have been explored as potent inhibitors for various targets, such as Janus kinase 2 (Jak2), which is implicated in several malignancies .

Material Science

In materials science, this compound is employed in the production of specialty chemicals and agrochemicals. Its derivatives can also be used to synthesize ionic liquids, which have applications in catalysis and solvent extraction processes .

Case Study 1: Synthesis of Jak2 Inhibitors

A study published in ResearchGate detailed the design and synthesis of novel 1-methyl-1H-imidazole derivatives as Jak2 inhibitors. These compounds demonstrated significant bioactivity in preclinical models, showcasing the potential of this compound in targeted cancer therapies .

Case Study 2: Biological Evaluation

Research reported in PMC highlighted the biological evaluation of compounds derived from 1-methyl-1H-imidazole-5-carbonyl chloride. The study found that these derivatives effectively suppressed tumor cell growth by targeting specific cellular pathways involved in mitosis .

作用機序

The mechanism of action of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and materials.

類似化合物との比較

1-Methylimidazole: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.

2-Methylimidazole: Similar structure but with a methyl group at the 2-position instead of the carbonyl chloride group.

Imidazole-2-Carboxylic Acid: The hydrolyzed form of 1-Methyl-1H-Imidazole-2-Carbonyl Chloride.

Uniqueness: this compound is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications.

生物活性

1-Methyl-1H-imidazole-2-carbonyl chloride (abbreviated as 1-M-2-CC) is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring structure containing nitrogen atoms. Its molecular formula is C₅H₆ClN₂O, and it has a molecular weight of 181.02 g/mol. The compound features a chlorocarbonyl group, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

General Properties and Reactivity

The presence of the carbonyl chloride functional group in 1-M-2-CC makes it a versatile reagent. It can participate in various chemical reactions, including acylation and nucleophilic substitution. The biological activity of compounds within the imidazole class is well-documented, often exhibiting antifungal , antibacterial , and antiviral properties. Given its structural similarities to other biologically active imidazoles, 1-M-2-CC may possess similar pharmacological effects, although specific data on its biological activity remains limited.

Potential Biological Activities

While direct studies on the biological activity of 1-M-2-CC are scarce, related compounds have shown significant promise in various therapeutic areas:

- Antifungal Activity : Imidazole derivatives are commonly used as antifungal agents. For instance, fluconazole and ketoconazole are well-known for their efficacy against fungal infections.

- Antibacterial Properties : Some imidazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

- Antiviral Effects : Certain imidazoles have been investigated for their antiviral properties, particularly against viruses such as HIV and herpes simplex virus.

Comparative Analysis with Related Compounds

To better understand the potential of 1-M-2-CC, a comparative analysis with structurally similar compounds can be beneficial. Below is a table summarizing some related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-5-carbonyl chloride | C₅H₆Cl₂N₂O | Different position of the carbonyl group |

| 3-Methylimidazole | C₅H₇N₂ | Lacks carbonyl and chlorine functionalities |

| 2-Methylimidazole | C₅H₇N₂ | Similar structure but different methylation site |

Case Studies and Research Findings

Recent research has highlighted the synthesis and evaluation of various imidazole derivatives for their biological activities:

- Synthesis of Novel Inhibitors : A study explored the synthesis of novel inhibitors based on imidazole derivatives targeting specific oncogenes associated with cancer progression. These compounds demonstrated significant cytotoxicity in vitro and in vivo, indicating a potential therapeutic application in oncology .

- Antiprotozoal Activity : Another investigation focused on the antiprotozoal activity of novel imidazole derivatives, showing promising results against protozoan parasites. This underscores the versatility of imidazoles in treating a range of infectious diseases .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of various imidazole derivatives to biological targets, further supporting their potential as drug candidates .

特性

IUPAC Name |

1-methylimidazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-3-2-7-5(8)4(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAOUFIFNWYZQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627296 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-45-4 | |

| Record name | 1-Methyl-1H-imidazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。